

# Unveiling the Preclinical Safety Landscape of PRMT5 Inhibitors: A Comparative Guide

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For researchers, scientists, and drug development professionals, understanding the preclinical safety profiles of emerging therapeutics is paramount. This guide offers an objective comparison of the preclinical safety of various Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a promising class of anti-cancer agents. The information presented is based on publicly available experimental data from preclinical studies.

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology due to its role in various cellular processes that support tumor growth and survival.[1] Consequently, a number of small molecule inhibitors targeting PRMT5 have entered preclinical and clinical development. While efficacy is a primary focus, early assessment of a drug's safety profile is crucial for its therapeutic potential. This guide summarizes key preclinical safety findings for several notable PRMT5 inhibitors, including GSK3326595, JNJ-64619178, PF-06939999, PRT543, and PRT811, to aid in the comparative evaluation of these compounds.

# In Vitro Hematotoxicity: A Head-to-Head Comparison

A significant on-target toxicity associated with PRMT5 inhibition is myelosuppression, stemming from the essential role of PRMT5 in hematopoiesis.[2][3] In vitro hematotoxicity assays, such as the HemaTox™ assay, provide a valuable tool for the early comparative assessment of this risk.



One preclinical study directly compared the effects of MRTX1719 (an MTA-cooperative PRMT5 inhibitor), GSK3326595, and JNJ-64619178 on the viability of normal human hematopoietic cells. The results indicated that MRTX1719 was significantly less potent in these normal cells compared to its activity in MTAP-deleted cancer cells, suggesting a wider therapeutic window. In contrast, GSK3326595 and JNJ-64619178 showed more comparable activity in both normal hematopoietic and cancer cells, indicating a potentially narrower therapeutic index.[4]

Compound	Assay	Cell Type	Endpoint	Key Findings
GSK3326595	HemaTox™ Viability Assay	Normal Human Hematopoietic Cells	Cell Viability	Demonstrated toxicity to normal hematopoietic cells.[4]
JNJ-64619178	HemaTox™ Viability Assay	Normal Human Hematopoietic Cells	Cell Viability	Demonstrated toxicity to normal hematopoietic cells, with ontarget liabilities observed in bone marrow in vivo.  [4]

### In Vivo Preclinical Safety and Tolerability

Preclinical in vivo studies in various animal models, including rodents and non-rodents, are essential for evaluating the systemic safety of drug candidates. These studies help to identify potential target organs for toxicity and determine the maximum tolerated dose (MTD).

#### **On-Target Hematological Toxicities**

Consistent with the in vitro findings and the known biological function of PRMT5, a common theme across preclinical and early clinical studies of first-generation PRMT5 inhibitors is the observation of hematological toxicities. These on-target effects typically manifest as thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[2][4]



- JNJ-64619178: Nonclinical toxicology studies revealed reversible myelosuppression.[4]
   Toxicology studies in rats and dogs showed decreased reticulocytes and neutrophils.[2]
- PF-06939999: Preclinical studies in rats and dogs were conducted for up to one month.[2] Dose-limiting toxicities in a phase 1 study, informed by preclinical findings, included thrombocytopenia, anemia, and neutropenia.[5][6]
- PRT543: The most common grade 3 or higher treatment-related adverse event in a phase 1 study was thrombocytopenia.
- PRT811: The most common grade 3 or higher treatment-related adverse event in a phase 1 study was thrombocytopenia.[7]
- GSK3326595: Preclinical studies in animal models of myeloid malignancies showed potent anti-tumor activity.[5] Frequent treatment-related adverse events in a phase 1 study in myeloid neoplasms included decreased platelet count.[1][8]

#### **Non-Hematological Toxicities**

Besides hematological effects, some non-hematological toxicities have been noted in preclinical and early clinical studies.

- JNJ-64619178: Reversible gastrointestinal toxicities were observed in nonclinical toxicology studies.[4]
- GSK3326595: Frequent treatment-related adverse events in a phase 1 study included dysgeusia (altered taste) and nausea.[1][8]
- PF-06939999: Any-grade treatment-related adverse effects in a phase 1 study included dysgeusia and nausea.[3]
- PRT811: The most frequent treatment-related adverse events in a phase 1 study were nausea, vomiting, diarrhea, and fatigue.[9]

#### **General Tolerability in Preclinical Models**

While specific MTD and NOAEL (No Observed Adverse Effect Level) values from dedicated preclinical toxicology studies are often not publicly disclosed, efficacy studies in animal models



provide insights into the general tolerability of these inhibitors.

- EPZ015666 (GSK3235025), a tool compound for GSK3326595: In mouse xenograft models
  of mantle cell lymphoma, oral dosing up to 200 mg/kg twice daily was well-tolerated with
  minimal bodyweight loss.[6] However, higher doses have been associated with increased
  toxicity.[3]
- JNJ-64619178: Showed potent anti-tumor efficacy in several xenograft models with oncedaily or intermittent oral dosing schedules, suggesting manageable toxicity at effective doses.[10][11]
- PRT543: Demonstrated robust preclinical antitumor activity in various xenograft models at well-tolerated doses.[12]
- PRT811: A close analog, PRT808, was used in preclinical orthotopic models and was efficacious.[13] PRT811 itself is being evaluated in a Phase 1 clinical trial.[14][15]

### **Experimental Methodologies**

A comprehensive understanding of the safety profile of a drug candidate relies on a battery of well-defined in vitro and in vivo assays.

#### In Vitro Hematotoxicity Assessment: HemaTox™ Assay

The HemaTox<sup>™</sup> assay is a liquid culture-based method to assess the toxicity of compounds on the growth and lineage-specific differentiation of human CD34+ hematopoietic stem and progenitor cells (HSPCs).

- Principle: CD34+ HSPCs are cultured in a serum-free medium containing specific cytokine cocktails to promote differentiation into erythroid, myeloid, or megakaryocyte lineages. The test compound is added at various concentrations.
- Procedure:
  - Isolate CD34+ HSPCs from human bone marrow or cord blood.
  - Culture the cells in HemaTox™ medium supplemented for the specific lineage.



- Add the test PRMT5 inhibitor at a range of concentrations.
- Incubate for a defined period (e.g., 7-14 days).
- Assess cell viability and differentiation using methods like flow cytometry to quantify lineage-specific markers (e.g., CD71/GlyA for erythroid, CD13/CD15 for myeloid, CD41/CD45 for megakaryocyte).
- Endpoint: The half-maximal inhibitory concentration (IC50) for each lineage is determined to quantify the compound's hematotoxicity.[16][17]



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HemaTox<sup>™</sup> Assay Workflow for In Vitro Hematotoxicity Testing.

### In Vivo Toxicology Studies in Rodents

General toxicology studies in rodents are a standard component of preclinical safety assessment to support first-in-human clinical trials.

- Objective: To determine the MTD, identify target organs of toxicity, and characterize the dose-response relationship.
- Typical Study Design:
  - Animal Model: Typically rats or mice.
  - Dose Groups: A control group and multiple dose groups (low, mid, high).
  - Route of Administration: Should be the intended clinical route (e.g., oral gavage for orally administered drugs).

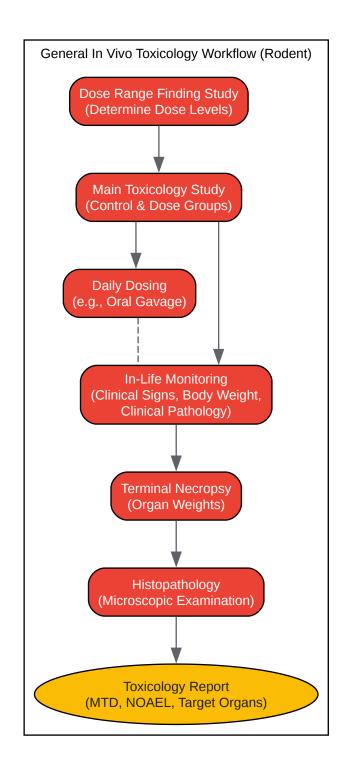






- Duration: Can range from acute (single dose) to subchronic (e.g., 28 days) or chronic (e.g., 3-6 months), depending on the intended clinical use of the drug.
- Monitoring: Includes regular clinical observations, body weight measurements, food and water consumption, and clinical pathology (hematology, clinical chemistry).
- Terminal Procedures: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
- Endpoints: MTD, NOAEL, and a detailed characterization of any observed toxicities.[11][18] [19]





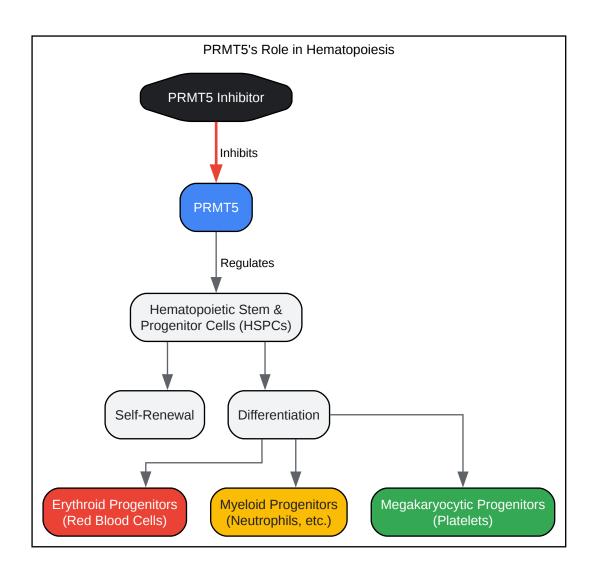
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Workflow for a General In Vivo Toxicology Study in Rodents.



# Signaling Pathway: PRMT5 and its Role in Hematopoiesis

The on-target hematological toxicity of PRMT5 inhibitors can be understood by its central role in normal blood cell development. PRMT5 is crucial for the proper function of hematopoietic stem and progenitor cells, influencing their self-renewal and differentiation into various blood lineages. Inhibition of PRMT5 disrupts these processes, leading to the observed cytopenias.



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PRMT5's critical role in regulating hematopoiesis.



In conclusion, the preclinical safety profiles of the compared PRMT5 inhibitors highlight a class-wide on-target toxicity of myelosuppression. While direct comparative preclinical safety data is limited in the public domain, the available information suggests that all evaluated first-generation inhibitors exhibit hematological toxicities. Newer generation inhibitors, such as MTA-cooperative inhibitors, may offer a wider therapeutic window by showing greater selectivity for cancer cells over normal cells. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of this important class of cancer therapeutics. Further head-to-head preclinical toxicology studies will be invaluable in delineating the nuanced safety differences between these promising agents.

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